molecular formula C6H5BrFNO B1408961 3-Bromo-2-fluoro-5-hydroxyaniline CAS No. 1807143-38-9

3-Bromo-2-fluoro-5-hydroxyaniline

Cat. No.: B1408961
CAS No.: 1807143-38-9
M. Wt: 206.01 g/mol
InChI Key: WCOHNQFCIBBEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-5-hydroxyaniline is a halogenated aromatic amine derivative with the molecular formula C₆H₄BrFNO and a molecular weight of 205.05 g/mol. Its structure features a benzene ring substituted with amino (-NH₂), hydroxyl (-OH), bromo (-Br), and fluoro (-F) groups at positions 1, 5, 3, and 2, respectively. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while bromo and fluoro substituents contribute to electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

3-amino-5-bromo-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOHNQFCIBBEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-hydroxyaniline can be achieved through several methods. One common approach involves the bromination and fluorination of 5-hydroxyaniline. The reaction typically employs bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the aniline ring .

Industrial Production Methods

Industrial production of 3-Bromo-2-fluoro-5-hydroxyaniline often utilizes large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-hydroxyaniline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically employ reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-fluoro-5-hydroxyaniline has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-hydroxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and fluorine atoms can form strong bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-2-fluoro-5-hydroxyaniline with structurally related halogenated aniline derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Halogenated Aniline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) ClogP* Key Properties/Safety Considerations
3-Bromo-2-fluoro-5-hydroxyaniline 2-F, 3-Br, 5-OH, 1-NH₂ C₆H₄BrFNO 205.05 N/A ~1.8 High polarity; acidic (pKa ~9.5); corrosive, irritant
3-Bromo-5-chloro-2-fluoroaniline 2-F, 3-Br, 5-Cl, 1-NH₂ C₆H₄BrClFN 228.46 245 2.78 Lipophilic; toxic; requires PPE
3-Bromo-5-methoxyaniline 3-Br, 5-OCH₃, 1-NH₂ C₇H₈BrNO 202.05 N/A ~2.5 Moderate solubility; avoid inhalation
3-Bromo-2-ethoxy-5-fluoroaniline 2-OCH₂CH₃, 3-Br, 5-F, 1-NH₂ C₈H₉BrFNO 234.07 N/A ~3.0 Flammable; less reactive
3-Bromo-5-fluoro-2-methylaniline 2-CH₃, 3-Br, 5-F, 1-NH₂ C₇H₇BrFN 204.04 N/A ~2.2 Steric hindrance; stable in acidic conditions

*ClogP (calculated partition coefficient) estimated using substituent contributions.

Key Comparative Insights:

Substituent Effects on Polarity and Solubility :

  • The hydroxyl group in 3-Bromo-2-fluoro-5-hydroxyaniline increases polarity and water solubility compared to chloro ( ), methoxy ( ), or ethoxy ( ) analogs. This makes it more suitable for aqueous-phase reactions.
  • Lipophilicity (ClogP) follows the trend: ethoxy > methoxy > chloro > methyl > hydroxy.

Acidity and Reactivity :

  • The hydroxyl group (pKa ~9.5) introduces pH-dependent behavior, enabling zwitterionic forms or participation in nucleophilic reactions. In contrast, methoxy and ethoxy groups are electron-donating and less reactive.

Safety and Handling: Hydroxy and amino groups increase corrosivity and irritation risks compared to chloro or alkoxy derivatives. Safety protocols from (e.g., PPE, ventilation) are recommended.

Applications :

  • Bromo-fluoro-hydroxy derivatives are prioritized in drug discovery for their balance of reactivity and stability. For example, hydroxyl groups facilitate conjugation in prodrugs, while bromo/fluoro substituents enhance binding to biological targets.

Research Findings and Limitations

  • Synthetic Challenges: Introducing hydroxyl and amino groups on the same ring requires careful protection-deprotection strategies to avoid side reactions.
  • Data Gaps : Direct experimental data (e.g., melting point, spectral profiles) for 3-Bromo-2-fluoro-5-hydroxyaniline are scarce, necessitating extrapolation from analogs.
  • Environmental Impact : Brominated anilines may pose ecological risks; proper disposal methods (as outlined in ) are critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluoro-5-hydroxyaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-5-hydroxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.